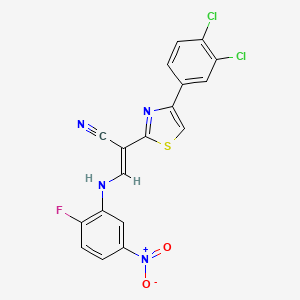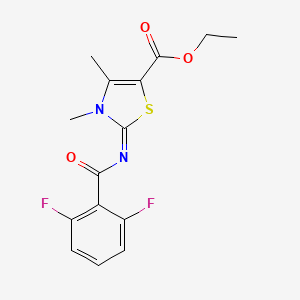![molecular formula C14H11FN4OS B2725618 6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 534591-50-9](/img/structure/B2725618.png)
6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[3,4-d]pyrimidine derivatives are a class of compounds that have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds have been synthesized and evaluated for their in vitro cytotoxic activities against various human tumor cell lines .
Synthesis Analysis
The synthesis of these compounds involves green and conventional methods . The synthesized candidates were chemically confirmed using spectroscopic methods . A new series of pyrimidine-5-carbonitrile derivatives, which are similar to the compound you mentioned, has been designed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were confirmed using spectroscopic methods, and the DFT of the reaction mechanism was illustrated .Applications De Recherche Scientifique
Herbicidal Activity
A study by Luo et al. (2017) explored the synthesis of pyrazolo[3,4-d]pyrimidine-4-one derivatives, including compounds similar to 6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. These compounds demonstrated significant herbicidal activities against Brassica napus (rape) and Echinochloa crusgalli (barnyard grass).
Anticancer and Anti-Inflammatory Applications
Another study by Thangarasu et al. (2019) on pyrazoles, closely related to pyrazolo[3,4-d]pyrimidines, revealed their potential in novel drug discovery, particularly for their antioxidant, anti-breast cancer, and anti-inflammatory properties.
Adenosine Receptor Affinity
The research by Quinn et al. (1991) on a related compound showed significant antagonist activity at the A1 adenosine receptor, suggesting its potential application in neurological disorders.
Treatment of Cognitive Impairment
A study conducted by Li et al. (2016) investigated 3-aminopyrazolo[3,4-d]pyrimidinones, which are structurally similar, for their potential in treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases.
Antiinflammatory Drugs
Research by Auzzi et al. (1983) explored pyrazolo[1,5-a]pyrimidines for their antiinflammatory properties, highlighting the potential of this class of compounds in developing new antiinflammatory drugs without ulcerogenic activity.
Anticancer Activity
Hammam et al. (2005) in their study Novel Fluoro Substituted Benzo[b]pyran with anti-Lung Cancer Activity discussed compounds structurally related to this compound showing promising anticancer activity.
Fungicidal Activities
Wang et al. (2004) investigated pyrazolo[3,4-d]pyrimidin-4-one derivatives for their fungicidal activities, highlighting the agricultural applications of these compounds.
Antibacterial Agents
The study by Solankee and Patel (2004) synthesized pyrimidine derivatives and evaluated their antibacterial activity, indicating the potential of similar compounds in antibacterial applications.
Anticoccidial Agents
Rideout et al. (1984) in their paper Pyrazolo[3,4-d]pyrimidine ribonucleosides as anticoccidials demonstrated the use of pyrazolo[3,4-d]pyrimidine derivatives as effective anticoccidial agents.
Neuroinflammation Imaging
Tang et al. (2013) developed pyrazolopyrimidines as ligands for translocator protein (TSPO) for imaging neuroinflammatory processes in cancer.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-6-prop-2-enylsulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4OS/c1-2-7-21-14-17-12-11(13(20)18-14)8-16-19(12)10-5-3-9(15)4-6-10/h2-6,8H,1,7H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIHZUWBEPTOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2725539.png)
![N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2725540.png)
![1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2725542.png)
![2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2725545.png)



![6-benzyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2725551.png)
![4-(5-fluoro-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2725552.png)

![Methyl 5-[[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2725556.png)

